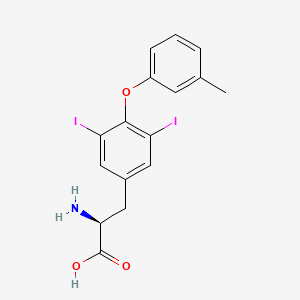
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine: is a synthetic derivative of the amino acid tyrosine. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the phenyl ring and a 3-methylphenyl group attached to the oxygen atom of the tyrosine molecule. The molecular formula of this compound is C16H15I2NO3, and it has a molecular weight of 523.1032 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine typically involves the iodination of a tyrosine derivative followed by the introduction of the 3-methylphenyl group. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Substituted tyrosine derivatives with various functional groups replacing the iodine atoms.
科学的研究の応用
Chemistry: In chemistry, 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound can be used as a probe to study the role of iodinated tyrosine derivatives in biological systems. It can also be used to investigate the effects of iodine substitution on the biological activity of tyrosine-containing peptides and proteins.
Medicine: In medicine, this compound has potential applications in the development of diagnostic agents and therapeutic drugs. Its iodine content makes it suitable for use in radiolabeling and imaging studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine involves its interaction with molecular targets such as enzymes, receptors, and transporters. The iodine atoms and the 3-methylphenyl group can influence the compound’s binding affinity and specificity for these targets. The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation.
類似化合物との比較
3,5-Diiodo-L-tyrosine: Similar structure but lacks the 3-methylphenyl group.
3-Iodo-L-tyrosine: Contains only one iodine atom.
O-(3-methylphenyl)-L-tyrosine: Lacks the iodine atoms.
Uniqueness: 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is unique due to the presence of both iodine atoms and the 3-methylphenyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
5383-39-1 |
|---|---|
分子式 |
C16H15I2NO3 |
分子量 |
523.10 g/mol |
IUPAC名 |
(2S)-2-amino-3-[3,5-diiodo-4-(3-methylphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H15I2NO3/c1-9-3-2-4-11(5-9)22-15-12(17)6-10(7-13(15)18)8-14(19)16(20)21/h2-7,14H,8,19H2,1H3,(H,20,21)/t14-/m0/s1 |
InChIキー |
VLTNXXZNHLIABH-AWEZNQCLSA-N |
異性体SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
正規SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


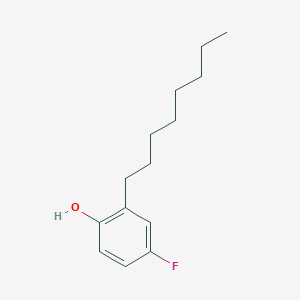
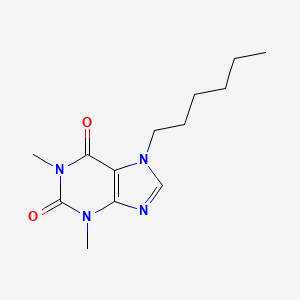
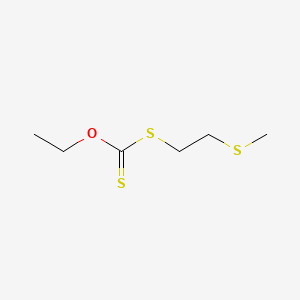
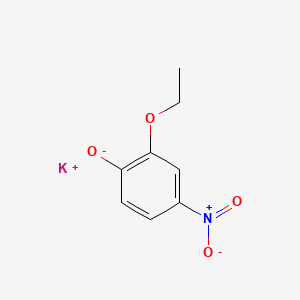
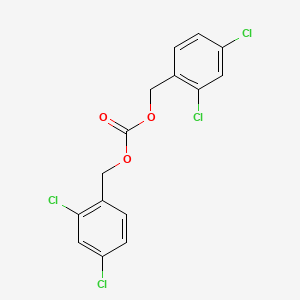
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
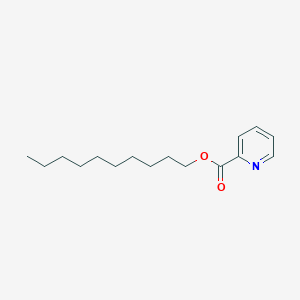
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
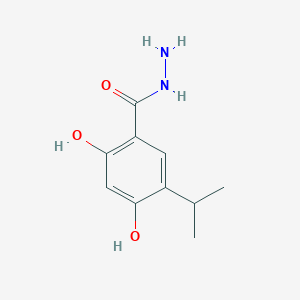
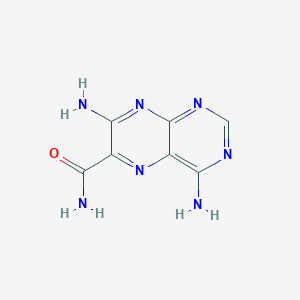
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)



